molecular formula C16H36IN B033386 Tetrabutylammonium iodide CAS No. 311-28-4

Tetrabutylammonium iodide

Cat. No. B033386
CAS RN: 311-28-4
M. Wt: 369.37 g/mol
InChI Key: DPKBAXPHAYBPRL-UHFFFAOYSA-M
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Description

Synthesis Analysis

TBAI can be synthesized through several methods, including the reaction of tetrabutylammonium salts with iodide sources. It serves as a catalyst in the synthesis of allyl aryl sulfone derivatives using Baylis-Hillman acetates and sulfonylhydrazides, employing tert-butyl hydroperoxide as an oxidation agent in water (Xiaoqing Li et al., 2013). Moreover, TBAI is efficient in catalyzing the cyclization of unsaturated N-chloroamines to synthesize 3-chloropiperidines (M. Noack & R. Göttlich, 2002).

Molecular Structure Analysis

The molecular structure of TBAI, including its ionization energies and evidence of inelastic scattering of photoelectrons, has been studied using photoelectron spectroscopy. This provides insights into the electronic structure of TBAI when dissolved in water (H. Bergersen et al., 2007).

Chemical Reactions and Properties

TBAI is involved in various chemical reactions, serving as a catalyst in the oxidative coupling of enamides with sulfonylhydrazides to synthesize β-keto-sulfone derivatives, which are of pharmaceutical interest (Yucai Tang et al., 2015). It also mediates the synthesis of β-alkoxy sulfides and vinyl sulfones from benzenesulfonyl chlorides under various conditions, demonstrating its versatility in facilitating sulfur incorporation into organic molecules (Dingyi Wang et al., 2016).

Physical Properties Analysis

The physical properties of TBAI, such as its role as a phase transfer catalyst and its behavior at the interface of polar and non-polar media, have been explored through molecular dynamics simulations. These studies highlight its dynamic and orientational properties at the formamide/hexane interface (J. Oberbrodhage, 2000).

Chemical Properties Analysis

TBAI's chemical properties, including its efficacy as a catalyst in radical/ionic hydroxymethylation of alkyl iodides under atmospheric pressure of CO and photoirradiation, illustrate its potential in organic synthesis. The proposed mechanisms involve hybrid radical/ionic processes, showcasing the compound's versatility (Shoji Kobayashi et al., 2010).

Safety And Hazards

Tetrabutylammonium iodide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .

Future Directions

Tetrabutylammonium iodide has been used for synthesizing tetra-n-butylammonium triiodide by mixing with iodine . It has also been used as an additive in the synthesis of fused triazole derivatives using palladium catalyst . There are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

properties

IUPAC Name

tetrabutylazanium;iodide
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InChI

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPKBAXPHAYBPRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H36IN
Source PubChem
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Related CAS

10549-76-5 (Parent)
Record name 1-Butanaminium, N,N,N-tributyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID30878092
Record name Tetrabutylammonium iodide
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Molecular Weight

369.37 g/mol
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Physical Description

White hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrabutylammonium iodide
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Product Name

Tetrabutylammonium iodide

CAS RN

311-28-4
Record name Tetrabutylammonium iodide
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Record name 1-Butanaminium, N,N,N-tributyl-, iodide (1:1)
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Record name Tetrabutylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,500
Citations
Y Zheng, FL Qing, Y Huang… - Advanced Synthesis & …, 2016 - Wiley Online Library
… with tetrabutylammonium iodide for the preparation of “symmetrical” and “unsymmetrical” thiosulfonates. Moreover, the reaction of sulfonyl chlorides with tetrabutylammonium iodide in …
Number of citations: 0 onlinelibrary.wiley.com
R Chen, J Chen, J Zhang, X Wan - The Chemical Record, 2018 - Wiley Online Library
In this account, we describe our recent progress on transition‐metal‐free‐catalyzed cross‐coupling reactions using tetrabutylammonium iodide (TBAI) as the catalyst and tert‐butyl …
Number of citations: 0 onlinelibrary.wiley.com
X Li, X Xu, C Zhou - Chemical Communications, 2012 - pubs.rsc.org
… Tetrabutylammonium-iodide (TBAI) has recently emerged as a promising alternative as a catalyst for functionalization of C–H bonds due to its low cost, low toxicity, and the mild reaction …
Number of citations: 0 pubs.rsc.org
X Li, M Fang, P Hu, G Hong, Y Tang… - Advanced Synthesis & …, 2014 - Wiley Online Library
… In the presence of tetrabutylammonium iodide and tert‐butyl hydroperoxide, 2‐isocyanobiphenyls smoothly underwent radical alkoxycarbonylation with carbazates to afford …
Number of citations: 0 onlinelibrary.wiley.com
FI Chowdhury, MH Buraidah, AK Arof, BE Mellander… - Solar Energy, 2020 - Elsevier
… (GPEs) with polyacrylonitrile (PAN)-based polymer, ethylene carbonate (EC) and propylene carbonate (PC) plasticizers, and different amounts of tetrabutylammonium iodide (TBAI) salt …
Number of citations: 0 www.sciencedirect.com
E Shi, Y Shao, S Chen, H Hu, Z Liu, J Zhang… - Organic letters, 2012 - ACS Publications
A metal-free C–H oxidation for the construction of allylic esters has been developed. The use of a commercially available and inexpensive catalyst and oxidant, and readily available …
Number of citations: 0 pubs.acs.org
H Bergersen, RRT Marinho… - Journal of Physics …, 2007 - iopscience.iop.org
… In this contribution we study aqueous tetrabutylammonium iodide (TBAI), using a set-up similar to that of Winter and co-workers. TBAI is a salt consisting of an iodide anion, I …
Number of citations: 0 iopscience.iop.org
RN Salvatore, SI Shin, AS Nagle… - Journal of Organic …, 2001 - organic-chemistry.org
A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The method offers mild …
Number of citations: 0 www.organic-chemistry.org
X Li, X Xu, Y Tang - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A tetrabutylammonium iodide catalyzed method for the synthesis of allyl aryl sulfone derivatives with Baylis–Hillman acetates and sulfonylhydrazides using tert-butyl hydroperoxide as …
Number of citations: 0 pubs.rsc.org
M Piber, AE Jensen, M Rottländer, P Knochel - Organic Letters, 1999 - ACS Publications
The addition of Bu 4 NI has been found to accelerate the palladium(0)-catalyzed cross-coupling between benzylic zinc bromides and aryl or alkenyl triflates. Remarkably, it further …
Number of citations: 0 pubs.acs.org

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